(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate
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Overview
Description
(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diaminomethylideneazaniumyl group and a dinitroanilino group attached to a pentanoate backbone. Its distinct chemical properties make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by the introduction of the dinitroanilino group through a series of nucleophilic substitution reactions. The final step often includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, where the dinitroanilino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in probing biological systems and studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate exerts its effects involves interactions with specific molecular targets. The dinitroanilino group can participate in electron transfer reactions, while the diaminomethylideneazaniumyl group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s reactivity and biological activity, making it a valuable tool in various research applications.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-(aminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate
- (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dichloroanilino)pentanoate
- (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitrophenyl)pentanoate
Uniqueness
(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXZYUXRVBOAH-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC[NH+]=C(N)N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602-42-2 |
Source
|
Record name | N-(2,4-Dinitrophenyl)-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1602-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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